2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide
Overview
Description
2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide is an organic compound with a complex structure that includes both an amine and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide typically involves the reaction of 3-bromoaniline with ethylene oxide, followed by acylation with acetic anhydride. The reaction conditions often require a catalyst, such as a base, to facilitate the reaction. The process can be summarized as follows:
Reaction of 3-bromoaniline with ethylene oxide: This step involves the nucleophilic attack of the amine group on the ethylene oxide, forming the hydroxyethylamino intermediate.
Acylation with acetic anhydride: The intermediate is then acylated with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-(2-oxoethylamino)-N-(3-bromophenyl)acetamide.
Reduction: Formation of 2-(2-hydroxyethylamino)-N-phenylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with target proteins, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethylamino)-N-phenylacetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide: Similar structure but with the bromine atom in a different position, which can influence its chemical properties and interactions.
Uniqueness
2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide is unique due to the presence of the bromine atom in the meta position, which can significantly impact its reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(2-hydroxyethylamino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c11-8-2-1-3-9(6-8)13-10(15)7-12-4-5-14/h1-3,6,12,14H,4-5,7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCIVPODIGUKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572417 | |
Record name | N-(3-Bromophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215649-75-5 | |
Record name | N-(3-Bromophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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